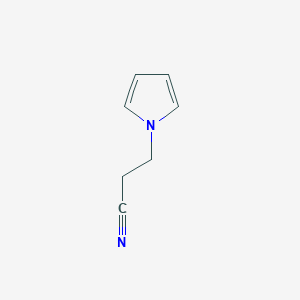

3-(1H-Pyrrol-1-yl)propanenitrile

Descripción

The exact mass of the compound 3-(1H-Pyrrol-1-yl)propanenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78437. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(1H-Pyrrol-1-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-Pyrrol-1-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-pyrrol-1-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOLJLGYJMJLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

115112-01-1 | |

| Record name | 1H-Pyrrole-1-propanenitrile, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115112-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00195647 | |

| Record name | 3-(Pyrrol-1-yl)propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43036-06-2 | |

| Record name | 1H-Pyrrole-1-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43036-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Pyrrol-1-yl)propiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043036062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrole-1-propionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Pyrrol-1-yl)propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyrrol-1-yl)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(1H-Pyrrol-1-yl)propanenitrile chemical properties

An In-Depth Technical Guide to 3-(1H-Pyrrol-1-yl)propanenitrile

This guide serves as a comprehensive technical resource on 3-(1H-Pyrrol-1-yl)propanenitrile for researchers, scientists, and professionals in drug development. It delves into the core chemical properties, synthesis, reactivity, and applications of this versatile heterocyclic compound, grounding all information in established scientific literature and safety protocols.

Introduction and Strategic Importance

3-(1H-Pyrrol-1-yl)propanenitrile, also known as N-(2-Cyanoethyl)pyrrole, is a bifunctional organic molecule featuring a five-membered aromatic pyrrole ring N-substituted with a propanenitrile chain.[1][2] Its structure is significant because it combines the rich electrophilic substitution chemistry of the pyrrole ring with the diverse reactivity of the nitrile group.[1] This duality makes it a valuable building block in organic synthesis.

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs, including the top-selling statin, atorvastatin.[3] Consequently, 3-(1H-Pyrrol-1-yl)propanenitrile serves as a key intermediate for creating libraries of novel pyrrole-based compounds for screening in drug discovery programs, targeting a wide range of therapeutic areas from anticancer to anti-inflammatory applications.[1][3]

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the successful application of any chemical intermediate. The properties of 3-(1H-Pyrrol-1-yl)propanenitrile are well-documented, providing a solid foundation for its use in synthesis and analysis.

Core Chemical Properties

The following table summarizes the key physicochemical data for 3-(1H-Pyrrol-1-yl)propanenitrile.

| Property | Value | Source(s) |

| CAS Number | 43036-06-2 | [2][4][5] |

| Molecular Formula | C₇H₈N₂ | [1][4][5] |

| Molecular Weight | 120.15 g/mol | [4][5] |

| Boiling Point | 132-133 °C at 10 mmHg | [2] |

| Density | 1.048 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.51 | [2] |

| LogP | 0.870 | [6] |

Spectroscopic Signature

The unique electronic environment of the pyrrole ring and the presence of the nitrile group give 3-(1H-Pyrrol-1-yl)propanenitrile a distinct spectroscopic fingerprint, which is essential for reaction monitoring and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by two sets of signals. The protons on the pyrrole ring typically appear as two triplets in the aromatic region (~6.0-7.0 ppm). The ethyl chain protons manifest as two triplets in the aliphatic region (~2.5-4.5 ppm), corresponding to the CH₂ group adjacent to the nitrile and the CH₂ group attached to the pyrrole nitrogen, respectively.

-

¹³C NMR Spectroscopy: The nitrile carbon (C≡N) provides a characteristic signal in the 115–120 ppm range.[7] The carbons of the pyrrole ring and the ethyl chain will appear at distinct chemical shifts, allowing for full structural confirmation.

-

Infrared (IR) Spectroscopy: A sharp, intense absorption band around 2250 cm⁻¹ is the most prominent feature in the IR spectrum, unequivocally indicating the presence of the C≡N triple bond of the nitrile functional group.[7]

Synthesis and Mechanism

The most direct and common route to synthesize 3-(1H-Pyrrol-1-yl)propanenitrile is through the base-catalyzed cyanoethylation of pyrrole.[8] This reaction is a classic example of a Michael addition, where the nucleophilic pyrrole anion attacks the electron-deficient β-carbon of acrylonitrile.[9]

Reaction Mechanism: Cyanoethylation

The reaction proceeds via the following steps:

-

Deprotonation: A base (e.g., sodium hydride, potassium hydroxide) abstracts the acidic proton from the nitrogen of the pyrrole ring, generating a resonance-stabilized pyrrolide anion.

-

Nucleophilic Attack: The pyrrolide anion acts as a nucleophile, attacking the β-carbon of acrylonitrile, which is rendered electrophilic by the electron-withdrawing nitrile group.[8]

-

Protonation: The resulting carbanion is protonated by a proton source (typically the solvent or during aqueous workup) to yield the final product.

The use of a basic catalyst is crucial for pyrrole, as its aromaticity reduces the nucleophilicity of the nitrogen compared to aliphatic amines.[8]

Caption: Workflow for the synthesis of 3-(1H-Pyrrol-1-yl)propanenitrile.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add pyrrole (1.0 eq) and a suitable aprotic solvent (e.g., THF or dioxane).

-

Catalyst Addition: While stirring under a nitrogen atmosphere, add a catalytic amount of a strong base (e.g., powdered potassium hydroxide, 0.1 eq).

-

Reactant Addition: Cool the mixture in an ice bath. Add acrylonitrile (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10-15 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 3-(1H-Pyrrol-1-yl)propanenitrile.[2]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 3-(1H-Pyrrol-1-yl)propanenitrile stems from the distinct reactivity of its two functional domains.

Caption: Key reactivity pathways for 3-(1H-Pyrrol-1-yl)propanenitrile.

Reactions at the Pyrrole Ring

The pyrrole ring is electron-rich and readily undergoes electrophilic aromatic substitution, with a strong preference for the C2 and C5 positions.

-

Vilsmeier-Haack Reaction: Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group at the 2-position, yielding 3-(2-formyl-1H-pyrrol-1-yl)propanenitrile.

-

Acylation: Friedel-Crafts acylation can introduce acyl groups, providing precursors for more complex molecules.

-

Halogenation: Mild halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to install halogen atoms on the ring.

It is critical to avoid strongly acidic conditions, which can lead to polymerization of the pyrrole ring.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other important groups.[1]

-

Reduction to Amines: The nitrile can be reduced to a primary amine (3-(1H-pyrrol-1-yl)propan-1-amine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This product is a valuable building block for synthesizing polyamines and amides.

-

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis converts the nitrile to 3-(1H-pyrrol-1-yl)propanoic acid. This carboxylic acid can then participate in amide bond formation or other derivatizations.

-

Nucleophilic Addition: Grignard reagents can add to the nitrile to form ketones after an aqueous workup, providing a route to extend the carbon skeleton.

Safety and Handling

According to its Safety Data Sheet (SDS), 3-(1H-Pyrrol-1-yl)propanenitrile is a hazardous chemical requiring careful handling.[10][11]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Storage:

Conclusion

3-(1H-Pyrrol-1-yl)propanenitrile is a strategically important chemical intermediate whose value lies in the orthogonal reactivity of its pyrrole and nitrile moieties. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for leveraging its full potential in the design and construction of complex molecular architectures for pharmaceutical and materials science applications. Adherence to strict safety protocols is mandatory when handling this compound.

References

-

PubChem. 3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3-(3-methyl-1H-pyrrol-1-yl)propanenitrile. National Center for Biotechnology Information. Available at: [Link]

-

Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 3-(1H-Pyrrol-1-yl)propanenitrile. Available at: [Link]

-

ChemBK. 3-(pyrrol-1-yl)propiononitrile. Available at: [Link]

-

Matrix Fine Chemicals. 3-(1H-PYRROL-1-YL)PROPANENITRILE | CAS 43036-06-2. Available at: [Link]

-

Fisher Scientific. 3-(1H-Pyrrol-1-yl)propanenitrile, 97%, Thermo Scientific. Available at: [Link]

-

Wikipedia. Cyanoethylation. Available at: [Link]

-

Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. Available at: [Link]

-

ResearchGate. ¹H NMR spectra of compound 3a. Available at: [Link]

-

Wikipedia. Pyrrole. Available at: [Link]

-

Reddit. (2016, May 4). Looking for published work on the synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. r/chemistry. Available at: [Link]

-

Molecules. (2023, January 28). A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. MDPI. Available at: [Link]

-

SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs. Available at: [Link]

-

CAS Common Chemistry. N-(2-Bromoethyl)phthalimide. American Chemical Society. Available at: [Link]

-

CAS Common Chemistry. Thiophanate methyl. American Chemical Society. Available at: [Link]

-

SIELC Technologies. 3-(Pyrrol-1-yl)propiononitrile. Available at: [Link]

-

University of Wisconsin. NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]

-

LookChem. Cas 574-98-1,N-(2-Bromoethyl)phthalimide. Available at: [Link]

-

YouTube. (2013, July 8). Mod-26 Lec-30 Pyrrole Synthesis - I. NPTEL. Available at: [Link]

-

NIST WebBook. 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-. National Institute of Standards and Technology. Available at: [Link]

-

PubMed Central (PMC). (2022, December 6). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. National Institutes of Health. Available at: [Link]

-

UCLA Chemistry and Biochemistry. (2000, June 22). WebSpectra - Problems in NMR and IR Spectroscopy. Available at: [Link]

-

Ataman Kimya. PYRROLE. Available at: [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

-

PubChem. 3-(Pyrrol-1-yl)propiononitrile. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Buy 3-(1H-Pyrrol-1-yl)propanenitrile | 43036-06-2 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. scitechnol.com [scitechnol.com]

- 4. 43036-06-2|3-(1H-Pyrrol-1-yl)propanenitrile|BLD Pharm [bldpharm.com]

- 5. 3-(1H-PYRROL-1-YL)PROPANENITRILE | CAS 43036-06-2 [matrix-fine-chemicals.com]

- 6. 3-(Pyrrol-1-yl)propiononitrile | SIELC Technologies [sielc.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. asianpubs.org [asianpubs.org]

- 9. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.ca [fishersci.ca]

An In-Depth Technical Guide to the Synthesis of 3-(1H-Pyrrol-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(1H-pyrrol-1-yl)propanenitrile, a valuable heterocyclic building block in medicinal chemistry and organic synthesis.[1] The core focus of this document is the elucidation of the predominant synthesis mechanism, the base-catalyzed aza-Michael addition, commonly known as cyanoethylation. We will delve into the mechanistic intricacies, explore the critical parameters influencing the reaction's efficiency, and provide a detailed, field-proven experimental protocol. This guide aims to equip researchers with the necessary knowledge to not only replicate this synthesis but also to rationally optimize it for their specific applications. The pyrrole motif is a prominent feature in a wide array of natural products, pharmaceuticals, and advanced materials, underscoring the importance of efficient synthetic routes to its derivatives.[2][3]

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring system is a cornerstone of heterocyclic chemistry, integral to the structure of numerous biologically active molecules.[3] Its presence in blockbuster drugs like atorvastatin highlights its therapeutic relevance.[3] The unique electronic properties of the pyrrole ring allow it to engage in various biological interactions, making it a privileged scaffold in drug discovery.[1] Consequently, the development of robust and versatile synthetic methodologies for functionalized pyrroles is of paramount importance to the pharmaceutical industry. 3-(1H-Pyrrol-1-yl)propanenitrile, in particular, serves as a versatile intermediate, with the nitrile group offering a handle for a variety of chemical transformations, including nucleophilic additions and oxidative reactions.[1]

The Core Synthesis Mechanism: Aza-Michael Addition (Cyanoethylation)

The most prevalent and efficient method for the synthesis of 3-(1H-pyrrol-1-yl)propanenitrile is the aza-Michael addition of pyrrole to acrylonitrile.[4][5] This reaction, a specific type of cyanoethylation, is typically catalyzed by a base.[4][5]

Mechanistic Deep Dive

The reaction proceeds through a nucleophilic attack of the pyrrolide anion on the electron-deficient β-carbon of acrylonitrile. The nitrile group, being a potent electron-withdrawing group, polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack.[5]

Step 1: Deprotonation of Pyrrole

The reaction is initiated by the deprotonation of the N-H proton of pyrrole by a base, forming the resonance-stabilized pyrrolide anion. The acidity of the N-H proton (pKa ≈ 17.5) necessitates the use of a sufficiently strong base to generate a significant concentration of the nucleophilic anion.[6]

Step 2: Nucleophilic Attack

The pyrrolide anion then acts as a nucleophile, attacking the electrophilic β-carbon of acrylonitrile. This is the key carbon-nitrogen bond-forming step.

Step 3: Protonation

The resulting carbanion intermediate is subsequently protonated, typically by the conjugate acid of the base or a protic solvent, to yield the final product, 3-(1H-pyrrol-1-yl)propanenitrile.

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanism of the base-catalyzed aza-Michael addition of pyrrole to acrylonitrile.

Sources

- 1. Buy 3-(1H-Pyrrol-1-yl)propanenitrile | 43036-06-2 [smolecule.com]

- 2. A sustainable catalytic pyrrole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scitechnol.com [scitechnol.com]

- 4. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Data of 3-(1H-Pyrrol-1-yl)propanenitrile

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(1H-Pyrrol-1-yl)propanenitrile (CAS No. 43036-06-2). Aimed at researchers, scientists, and professionals in drug development, this document delves into the mass spectrometry, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy of this heterocyclic compound. By integrating experimental data with well-established spectroscopic principles, this guide offers a thorough structural elucidation and serves as a valuable reference for the characterization of related N-substituted pyrrole derivatives.

Introduction

3-(1H-Pyrrol-1-yl)propanenitrile, with the molecular formula C₇H₈N₂, is a bifunctional molecule featuring a pyrrole ring N-substituted with a propanenitrile chain.[1][2] The pyrrole moiety is a common scaffold in numerous biologically active compounds and pharmaceuticals, while the nitrile group is a versatile functional handle for further chemical transformations. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in synthetic and medicinal chemistry applications.

This guide provides an in-depth analysis of its key spectroscopic signatures. We will begin with an examination of its mass spectrum to confirm the molecular weight and deduce fragmentation pathways. This is followed by a detailed interpretation of its ¹H and ¹³C NMR spectra to assign the chemical environment of each proton and carbon atom. Finally, we will explore its Infrared spectrum to identify the characteristic vibrational frequencies of its functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of 3-(1H-Pyrrol-1-yl)propanenitrile was obtained from the NIST Mass Spectrometry Data Center.[3]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of 3-(1H-Pyrrol-1-yl)propanenitrile in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

-

Injection: A small volume of the sample solution is injected into the mass spectrometer, where it is vaporized in a high-vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Interpretation of the Mass Spectrum

The mass spectrum of 3-(1H-Pyrrol-1-yl)propanenitrile exhibits a clear molecular ion peak and several key fragment ions that are diagnostic of its structure.

-

Molecular Ion (M⁺•): The most crucial peak in the spectrum is the molecular ion peak at m/z 120 , which corresponds to the molecular weight of C₇H₈N₂ (120.15 g/mol ).[1][4] This confirms the elemental composition of the molecule.

-

Key Fragmentation Pathways:

-

Loss of the Cyano Group (-CN): A significant fragment can be observed at m/z 94 , resulting from the cleavage of the C-C bond adjacent to the nitrile, leading to the loss of a cyano radical.

-

Formation of the Pyrrole Cation: A prominent peak is expected at m/z 67 , corresponding to the stable pyrrole cation [C₄H₅N]⁺, which is a common fragment for N-substituted pyrroles.[5]

-

Tropylium-like Ion Formation: Rearrangement and fragmentation can lead to other smaller ions, characteristic of alkyl-aromatic systems.

-

Caption: Key Fragmentation Pathways of 3-(1H-Pyrrol-1-yl)propanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Below is a predictive analysis of the ¹H and ¹³C NMR spectra of 3-(1H-Pyrrol-1-yl)propanenitrile.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are predicted based on the known values for pyrrole and alkyl nitriles.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(1H-Pyrrol-1-yl)propanenitrile in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Shimming: Place the NMR tube in the spectrometer and optimize the homogeneity of the magnetic field (shimming).

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Processing: Fourier transform the acquired Free Induction Decay (FID) signal, phase correct the spectrum, and integrate the peaks.

Interpretation of the Predicted ¹H NMR Spectrum:

The structure of 3-(1H-Pyrrol-1-yl)propanenitrile suggests four distinct proton environments.

-

Pyrrole Protons (H-2, H-5): Due to the symmetry of the pyrrole ring, the protons at positions 2 and 5 are chemically equivalent. These protons are adjacent to the nitrogen atom and are expected to appear as a triplet at approximately δ 6.7 ppm .

-

Pyrrole Protons (H-3, H-4): The protons at positions 3 and 4 are also chemically equivalent. They are further from the nitrogen and will appear as a triplet at a slightly upfield position, around δ 6.2 ppm .

-

Methylene Protons (α to Pyrrole): The two protons on the carbon adjacent to the pyrrole nitrogen (-N-CH₂-) will be a triplet at approximately δ 4.2 ppm . The downfield shift is due to the deshielding effect of the nitrogen atom.

-

Methylene Protons (α to Nitrile): The two protons on the carbon adjacent to the nitrile group (-CH₂-CN) will appear as a triplet around δ 2.8 ppm . The nitrile group is also electron-withdrawing, causing a downfield shift.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the protons to remove C-H coupling, resulting in a single sharp peak for each unique carbon atom.

-

Processing: Fourier transform the FID, phase correct, and reference the spectrum.

Interpretation of the Predicted ¹³C NMR Spectrum:

There are five distinct carbon signals expected in the ¹³C NMR spectrum.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C-2, C-5 (Pyrrole) | ~121 | Carbons adjacent to the nitrogen in the pyrrole ring. |

| C-3, C-4 (Pyrrole) | ~109 | Carbons further from the nitrogen in the pyrrole ring. |

| -N-C H₂- | ~45 | Aliphatic carbon attached to the nitrogen atom. |

| -C H₂-CN | ~18 | Aliphatic carbon adjacent to the nitrile group. |

| -CN (Nitrile) | ~118 | Quaternary carbon of the nitrile functional group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small drop of liquid 3-(1H-Pyrrol-1-yl)propanenitrile directly onto the ATR crystal.

-

Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.

Interpretation of the Predicted IR Spectrum

The key functional groups in 3-(1H-Pyrrol-1-yl)propanenitrile will give rise to characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2250 | C≡N stretch | Nitrile |

| ~3100 | =C-H stretch | Aromatic C-H (Pyrrole) |

| ~2950 | -C-H stretch | Aliphatic C-H (Methylene) |

| ~1500 | C=C stretch | Aromatic ring (Pyrrole) |

| ~1350 | C-N stretch | Aromatic C-N (Pyrrole) |

The most diagnostic peak in the IR spectrum will be the sharp, strong absorption band around 2250 cm⁻¹ , which is characteristic of the nitrile (C≡N) stretching vibration.

Summary of Spectroscopic Data

| Spectroscopic Technique | Key Data and Interpretation |

| Mass Spectrometry (EI) | Molecular Ion (M⁺•) at m/z 120, confirming the molecular formula C₇H₈N₂. Key fragments at m/z 94 and m/z 67. |

| ¹H NMR (Predicted) | δ 6.7 (t, 2H, H-2/5), δ 6.2 (t, 2H, H-3/4), δ 4.2 (t, 2H, -N-CH₂-), δ 2.8 (t, 2H, -CH₂-CN). |

| ¹³C NMR (Predicted) | δ 121 (C-2/5), δ 109 (C-3/4), δ 118 (-CN), δ 45 (-N-CH₂-), δ 18 (-CH₂-CN). |

| IR (Predicted) | Strong C≡N stretch at ~2250 cm⁻¹, aromatic =C-H stretch at ~3100 cm⁻¹, aliphatic -C-H stretch at ~2950 cm⁻¹. |

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of 3-(1H-Pyrrol-1-yl)propanenitrile. The mass spectrum confirms the molecular weight and plausible fragmentation patterns. While the NMR and IR data are based on predictive analysis grounded in established spectroscopic principles, they offer a robust framework for the structural assignment of this molecule. This guide serves as a foundational resource for scientists working with this compound, enabling confident identification and quality assessment in research and development settings.

References

-

NIST Mass Spectrometry Data Center, "N-(2-Cyanoethyl)-pyrrole" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning.

-

Acmec Biochemical. 3-(1H-Pyrrol-1-yl)propanenitrile. [Link].

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.

-

Cheméo. N-(2-Cyanoethyl)-pyrrole. [Link].

-

NIST Mass Spectrometry Data Center, "Pyrrole" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

Sources

An In-depth Technical Guide to 3-(1H-Pyrrol-1-yl)propanenitrile

CAS Number: 43036-06-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(1H-Pyrrol-1-yl)propanenitrile, a versatile heterocyclic building block. The content herein is structured to deliver not just procedural steps, but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

Introduction and Strategic Importance

3-(1H-Pyrrol-1-yl)propanenitrile, also known by synonyms such as N-(2-Cyanoethyl)pyrrole and 1-Pyrrolepropionitrile, is a bifunctional molecule incorporating a pyrrole ring and a propanenitrile side chain.[1][2] The pyrrole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs like atorvastatin.[3] The presence of the nitrile group provides a versatile chemical handle for a variety of transformations, including reduction to amines, hydrolysis to carboxylic acids, and participation in cycloaddition reactions.[4][5] This dual functionality makes 3-(1H-Pyrrol-1-yl)propanenitrile a valuable starting material for the synthesis of complex nitrogen-containing heterocycles and other novel chemical entities.[4][6]

This guide will delve into its chemical and physical properties, provide a detailed synthesis protocol, outline its spectroscopic signature for robust characterization, discuss its chemical reactivity, and present a validated analytical method for purity assessment.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.

Chemical and Physical Properties

The key physicochemical properties of 3-(1H-Pyrrol-1-yl)propanenitrile are summarized in the table below. These properties are essential for planning reactions, purifications (such as distillation), and for selecting appropriate solvents.

| Property | Value | Source(s) |

| CAS Number | 43036-06-2 | [7][8] |

| Molecular Formula | C₇H₈N₂ | [7][8] |

| Molecular Weight | 120.15 g/mol | [7][9] |

| Appearance | Liquid | [10] |

| Boiling Point | 266.8 °C at 760 mmHg | [10] |

| 132-133 °C at 10 mmHg | [11] | |

| Density | 1.048 g/mL at 25 °C | [11] |

| Refractive Index (n20/D) | 1.51 | [11] |

| Flash Point | 110 °C | [10] |

| SMILES | N#CCCN1C=CC=C1 | [7][9] |

| InChI Key | IYOLJLGYJMJLSU-UHFFFAOYSA-N | [7] |

Safety and Handling

3-(1H-Pyrrol-1-yl)propanenitrile is classified as a hazardous substance.[1][2] Adherence to appropriate safety protocols is mandatory.

-

Hazard Classification:

-

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.[4] Ensure that eyewash stations and safety showers are readily accessible.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[1][4] If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[1]

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[1]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][9] Keep away from strong oxidizing agents.[2]

-

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1]

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]

-

If swallowed: Call a poison center or doctor if you feel unwell.[1]

-

Synthesis and Purification

The most direct and common method for the synthesis of 3-(1H-Pyrrol-1-yl)propanenitrile is the base-catalyzed cyanoethylation of pyrrole with acrylonitrile. This reaction is a classic example of a Michael addition.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-(1H-Pyrrol-1-yl)propanenitrile.

Detailed Experimental Protocol: Cyanoethylation of Pyrrole

Causality: The base catalyst deprotonates the pyrrole nitrogen, generating a nucleophilic pyrrolide anion. This anion then attacks the electron-deficient β-carbon of acrylonitrile in a conjugate addition, driven by the formation of a more stable resonance-stabilized intermediate. The reaction is typically exothermic, necessitating controlled addition of the acrylonitrile to maintain a safe reaction temperature and prevent polymerization.

Materials:

-

Pyrrole

-

Acrylonitrile (stabilized)

-

Triton B (Benzyltrimethylammonium hydroxide, 40% in methanol) or another suitable base (e.g., sodium hydroxide)

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for neutralization)

Procedure:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add freshly distilled pyrrole.

-

Catalyst Addition: Add a catalytic amount of Triton B (e.g., 1-2 mol%) to the stirred pyrrole.

-

Controlled Addition: Cool the mixture in an ice bath. Add acrylonitrile dropwise from the dropping funnel at a rate that maintains the internal temperature below 30-40 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup:

-

Cool the reaction mixture and neutralize the catalyst with a dilute acid (e.g., 1 M HCl) until the pH is ~7.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude oil by vacuum distillation (e.g., at ~132-133 °C / 10 mmHg) to yield 3-(1H-Pyrrol-1-yl)propanenitrile as a clear liquid.[11]

Spectroscopic Characterization

Accurate structural confirmation is paramount. The following sections detail the expected spectroscopic data for 3-(1H-Pyrrol-1-yl)propanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected Chemical Shifts (in CDCl₃):

-

¹H NMR: The spectrum is expected to show three distinct regions.

-

The protons on the pyrrole ring will appear as two multiplets in the aromatic region. The α-protons (C2, C5) are typically downfield from the β-protons (C3, C4).

-

The two methylene groups of the propanenitrile chain will appear as triplets due to coupling with each other. The methylene group adjacent to the pyrrole nitrogen will be more deshielded than the one adjacent to the nitrile group.

-

-

¹³C NMR: The spectrum will show distinct signals for the pyrrole carbons and the propanenitrile chain carbons. The nitrile carbon will have a characteristic chemical shift in the 115-125 ppm range.

| Assignment | Expected ¹H NMR δ (ppm) | Expected ¹³C NMR δ (ppm) | Rationale for Assignment |

| Pyrrole H-2, H-5 | ~6.7 | ~121 | α-protons/carbons of the pyrrole ring are typically downfield. |

| Pyrrole H-3, H-4 | ~6.2 | ~109 | β-protons/carbons of the pyrrole ring are more shielded. |

| -CH₂-N | ~4.2 (t) | ~45 | Methylene group deshielded by the adjacent nitrogen atom. |

| -CH₂-CN | ~2.8 (t) | ~18 | Methylene group adjacent to the electron-withdrawing nitrile group. |

| -C≡N | - | ~118 | Characteristic chemical shift for a nitrile carbon. |

Note: These are predicted values based on standard chemical shift tables and data for similar structures. Actual values may vary slightly.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Intensity | Significance |

| ~2250 | C≡N stretch | Medium, Sharp | Diagnostic peak for the nitrile functional group.[12] |

| ~3100-3150 | =C-H stretch | Medium | Aromatic C-H stretching of the pyrrole ring. |

| ~2850-2950 | C-H stretch | Medium | Aliphatic C-H stretching of the methylene groups. |

| ~1500-1550 | C=C stretch | Medium-Strong | Aromatic ring stretching of the pyrrole moiety. |

| ~1350 | C-N stretch | Medium | Stretching vibration of the bond between the pyrrole N and the side chain. |

Note: The absence of a broad peak around 3300-3500 cm⁻¹ confirms the N-substitution of the pyrrole ring.[12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS):

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 120, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways: Fragmentation is likely to involve the loss of the cyano group (-CN, 26 Da) or cleavage of the ethyl side chain. A common fragmentation for N-alkyl pyrroles is the cleavage of the bond beta to the nitrogen atom, which could lead to a fragment corresponding to the pyrrole ring with a methylene group.[8]

-

Chemical Reactivity and Synthetic Applications

The utility of 3-(1H-Pyrrol-1-yl)propanenitrile stems from the reactivity of its two functional components.

Reactivity Profile

Caption: Key reaction pathways for 3-(1H-Pyrrol-1-yl)propanenitrile.

Key Transformations

-

Reduction of the Nitrile: The nitrile group can be readily reduced to a primary amine, 3-(1H-pyrrol-1-yl)propan-1-amine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel). This transformation is fundamental for introducing a flexible three-carbon amino linker, a common motif in pharmacologically active molecules.

-

Hydrolysis of the Nitrile: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, 3-(1H-pyrrol-1-yl)propanoic acid. This provides a route to amides, esters, and other carboxylic acid derivatives.

-

Electrophilic Substitution on the Pyrrole Ring: The pyrrole ring is electron-rich and susceptible to electrophilic aromatic substitution, primarily at the C2 and C5 positions. Reactions like the Vilsmeier-Haack reaction can introduce a formyl group, providing a scaffold for further elaboration.

These transformations highlight the compound's role as a versatile intermediate for accessing a diverse range of pyrrole-based derivatives for screening in drug discovery programs.[6][14]

Analytical Method: Purity Assessment by HPLC

High-performance liquid chromatography (HPLC) is a standard method for determining the purity of organic compounds. A reverse-phase method is suitable for 3-(1H-Pyrrol-1-yl)propanenitrile.[7]

HPLC Protocol

Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. 3-(1H-Pyrrol-1-yl)propanenitrile, being a moderately polar molecule, will have a characteristic retention time on a nonpolar stationary phase (like C18) when eluted with a polar mobile phase.

-

Column: C18, 5 µm particle size, 4.6 x 250 mm

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). For Mass-Spec compatibility, a volatile acid like 0.1% formic acid can be used instead of phosphoric acid.[7]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in the mobile phase.

Self-Validation: The system is considered valid if a sharp, symmetrical peak is observed for the analyte. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Conclusion

3-(1H-Pyrrol-1-yl)propanenitrile (CAS 43036-06-2) is a strategically important building block for chemical synthesis and drug discovery. Its bifunctional nature allows for a wide array of chemical transformations at both the nitrile group and the pyrrole ring. This guide has provided a detailed framework for its synthesis, characterization, safe handling, and analysis, grounded in established chemical principles. By leveraging the information presented, researchers can confidently and efficiently incorporate this versatile compound into their research programs, accelerating the development of novel molecules with potential therapeutic applications.

References

- Fisher Scientific. (2023, August 22). Safety Data Sheet: 3-(1H-Pyrrol-1-yl)propanenitrile.

- Fisher Scientific. (2025, December 20). Safety Data Sheet: 3-(1H-Pyrrol-1-yl)propanenitrile.

- SIELC Technologies. (2018, February 16). Separation of 3-(Pyrrol-1-yl)propiononitrile on Newcrom R1 HPLC column.

- Matrix Fine Chemicals. 3-(1H-PYRROL-1-YL)PROPANENITRILE | CAS 43036-06-2.

- Acmec Biochemical. 43036-06-2 [3-(1H-Pyrrol-1-yl)propanenitrile].

- BLDpharm. 43036-06-2|3-(1H-Pyrrol-1-yl)propanenitrile.

- Smolecule. (2023, August 15). Buy 3-(1H-Pyrrol-1-yl)propanenitrile | 43036-06-2.

- Meyers, A. I., Warmus, J. S., & Dilley, G. J. (n.d.). 3-PYRROLINE. Organic Syntheses Procedure.

- Sigma-Aldrich. 3-(1H-Pyrrol-1-yl)propanenitrile | 43036-06-2.

- SIELC Technologies. Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column.

- Kaur, R., Rani, V., Abbot, V., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. J Pharm Chem Chem Sci, 1(1), 22-35.

- ChemBK. 3-(pyrrol-1-yl)propiononitrile.

- ResearchGate. The FTIR spectrum for Pyrrole.

- Application of Nitriles as Reagents for Organic Synthesis with Loss of the Nitrile Functionality. (2025, August 7). Bentham Science.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4).

- ChemicalBook. Pyrrole(109-97-7) 1H NMR spectrum.

- Thermo Scientific. 3-(1H-Pyrrol-1-yl)propanenitrile, 97%.

- Roy, D., & Gribble, G. W. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(3), 567.

- NIST. Pyrrole. NIST Chemistry WebBook.

- Wang, F., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

- Recent Progress for the Synthesis of Pyrrole Derivatives – An Upd

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

Sources

- 1. researchgate.net [researchgate.net]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. Buy 3-(1H-Pyrrol-1-yl)propanenitrile | 43036-06-2 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. 3-(Pyrrol-1-yl)propiononitrile | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Starting materials for 3-(1H-Pyrrol-1-yl)propanenitrile synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-(1H-Pyrrol-1-yl)propanenitrile

Abstract

3-(1H-Pyrrol-1-yl)propanenitrile is a valuable heterocyclic building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a pyrrole ring N-substituted with a cyanopropyl group, serves as a versatile intermediate for further chemical elaboration. This guide provides a detailed examination of the principal synthetic routes to this compound, focusing on the critical selection of starting materials, the causality behind reaction conditions, and the practical execution of laboratory protocols. We will dissect the two predominant synthetic strategies—Aza-Michael addition and direct N-alkylation—offering field-proven insights to guide researchers in making informed experimental choices.

Strategic Overview of Synthetic Pathways

The synthesis of 3-(1H-Pyrrol-1-yl)propanenitrile is most efficiently achieved through one of two primary pathways. The choice between these routes often depends on factors such as starting material availability, cost, desired scale, and tolerance for specific reagents.

-

Route A: Aza-Michael Addition: This is the most common and atom-economical approach, involving the conjugate addition of pyrrole to acrylonitrile. The reaction leverages the nucleophilicity of the pyrrole nitrogen and the electrophilic nature of the carbon-carbon double bond in acrylonitrile.

-

Route B: Direct N-Alkylation: This classic method involves the reaction of a pyrrole salt (pyrrolide anion) with a 3-halopropanenitrile, such as 3-chloropropanenitrile. It is a straightforward nucleophilic substitution reaction.

The selection of starting materials is paramount to the success of either strategy, dictating reaction efficiency, yield, and purity of the final product.

A Technical Guide to the Molecular Structure and Bonding of 3-(1H-Pyrrol-1-yl)propanenitrile

Abstract

3-(1H-Pyrrol-1-yl)propanenitrile, a bifunctional organic molecule, integrates the aromatic pyrrole heterocycle with a flexible propanenitrile side chain. This unique combination makes it a valuable intermediate and structural motif in medicinal chemistry and materials science. The pyrrole ring, a key pharmacophore in numerous approved drugs, imparts specific electronic and biological properties, while the nitrile group offers a versatile chemical handle for further synthetic transformations.[1][2] This guide provides an in-depth analysis of the molecule's structural characteristics, orbital hybridization, and bonding framework. We will explore how its architecture is validated through modern spectroscopic techniques and discuss its synthesis and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Deconstruction of the Molecular Architecture

The structure of 3-(1H-Pyrrol-1-yl)propanenitrile (Molecular Formula: C₇H₈N₂, Molecular Weight: 120.155 g/mol ) is best understood by examining its two primary constituent parts: the aromatic pyrrole nucleus and the aliphatic propanenitrile substituent.[3][4]

The Pyrrole Nucleus: An Aromatic Core

Pyrrole is a five-membered, nitrogen-containing heterocycle. Its defining characteristic is its aromaticity. The ring consists of four carbon atoms and one nitrogen atom, all of which are sp² hybridized. Each atom contributes one electron to a delocalized π-system through its unhybridized p-orbital. The nitrogen atom's lone pair of electrons participates directly in this system, resulting in a total of six π-electrons, satisfying Hückel's rule for aromaticity (4n+2, where n=1).

This electron delocalization confers significant stability to the ring and dictates its chemical behavior. The involvement of the nitrogen lone pair makes the pyrrole ring electron-rich, rendering it highly susceptible to electrophilic attack, preferentially at the α-positions (C2 and C5) where the intermediate carbocation is most stabilized.

The Propanenitrile Chain: A Reactive Handle

Attached to the pyrrole nitrogen is a three-carbon chain terminating in a nitrile functional group (-C≡N). The key features of this chain are:

-

Alkyl Linker (-CH₂-CH₂-): This provides conformational flexibility, allowing the pyrrole and nitrile moieties to adopt various spatial orientations. The carbon atoms are sp³ hybridized.

-

Nitrile Group (-C≡N): The carbon and nitrogen atoms of the nitrile group are sp hybridized, forming a linear geometry. The carbon-nitrogen triple bond is composed of one strong sigma (σ) bond and two pi (π) bonds. This bond is highly polar, with a significant dipole moment directed towards the electronegative nitrogen atom, making the carbon atom electrophilic.

The Assembled Molecule

The final structure of 3-(1H-Pyrrol-1-yl)propanenitrile is formed by a stable N-C sigma bond between the pyrrole nitrogen and the propyl chain. This N-alkylation removes the N-H proton of the parent pyrrole, altering its reactivity profile but preserving the aromaticity of the ring.

Spectroscopic Validation: A Self-Validating System

The proposed structure is unequivocally confirmed through a combination of spectroscopic methods. Each technique provides a unique and complementary piece of the structural puzzle, creating a self-validating data set.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups. The presence of both the nitrile and the substituted pyrrole ring is clearly indicated by characteristic absorption bands.

| Functional Group | Vibration Mode | **Expected Wavenumber (cm⁻¹) ** | Significance |

| Nitrile | C≡N stretch | 2260 - 2240 | Strong, sharp peak confirming the nitrile group.[5] |

| Aromatic C-H | C-H stretch | ~3100 | Indicates C-H bonds on the aromatic pyrrole ring. |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | Confirms the -CH₂- groups of the propanenitrile chain. |

| Aromatic Ring | C=C stretch | ~1500 - 1600 | Corresponds to skeletal vibrations within the pyrrole ring. |

The C≡N stretching frequency for saturated nitriles typically appears between 2260-2240 cm⁻¹, a region with few other interfering absorptions, making it a highly diagnostic peak.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals, each corresponding to a unique chemical environment.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| H2, H5 (α-protons) | ~6.7 | Triplet (t) | Protons on the pyrrole ring adjacent to the nitrogen.[6] |

| H3, H4 (β-protons) | ~6.2 | Triplet (t) | Protons on the pyrrole ring beta to the nitrogen.[6] |

| N-CH₂ (C6 protons) | ~4.3 | Triplet (t) | Deshielded by the adjacent electronegative pyrrole nitrogen. |

| CH₂-CN (C7 protons) | ~2.9 | Triplet (t) | Deshielded by the electron-withdrawing nitrile group. |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides evidence for each of the unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C≡N (C8) | 115 - 120 | Characteristic region for nitrile carbons.[7] |

| C2, C5 (α-carbons) | ~121 | Pyrrole carbons adjacent to the nitrogen. |

| C3, C4 (β-carbons) | ~109 | Pyrrole carbons beta to the nitrogen.[8] |

| N-CH₂ (C6) | ~45 | Aliphatic carbon attached to the pyrrole nitrogen. |

| CH₂-CN (C7) | ~18 | Aliphatic carbon adjacent to the nitrile group. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) confirms the molecular weight and provides insight into the molecule's fragmentation pattern, revealing its structural components.

-

Molecular Ion (M⁺): A peak at m/z = 120, corresponding to the molecular weight of C₇H₈N₂.[3]

-

Key Fragmentation Pathways: Common fragmentation would involve the cleavage of the propyl chain. A prominent fragment is often observed at m/z = 80, corresponding to the [C₄H₄N-CH₂]⁺ ion (pyrrol-1-ylmethyl cation), which is a result of cleavage between C6 and C7. Another significant fragment would be the pyrrole cation itself at m/z = 67.[9]

Synthesis Protocol and Reactivity Profile

Experimental Protocol: Synthesis via Cyanoethylation of Pyrrole

A standard and efficient method for preparing 3-(1H-pyrrol-1-yl)propanenitrile is the Michael addition of pyrrole to acrylonitrile, often referred to as cyanoethylation.[10][11]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of pyrrole (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a catalytic amount of a base (e.g., potassium hydroxide or triethylamine).

-

Addition of Reagent: While stirring the mixture, slowly add acrylonitrile (1.5 - 2.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or with gentle heating (e.g., reflux) for several hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine to remove the catalyst and any unreacted starting materials.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield 3-(1H-pyrrol-1-yl)propanenitrile as a colorless liquid or low-melting solid.

Reactivity Insights

The molecule's reactivity is twofold:

-

Pyrrole Ring: The N-substituent directs electrophilic aromatic substitution to the C2 and C5 positions. Common reactions include Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation.

-

Nitrile Group: The nitrile is a versatile functional group that can undergo various transformations.[12]

-

Reduction: Catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., using LiAlH₄) converts the nitrile to a primary amine, yielding 3-(1H-pyrrol-1-yl)-1-propanamine.

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (3-(1H-pyrrol-1-yl)propanoic acid) or a primary amide intermediate.

-

Organometallic Addition: Grignard or organolithium reagents can add to the nitrile carbon to form ketones after hydrolysis.

-

Significance in Drug Discovery and Research

The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs such as Atorvastatin (cholesterol-lowering) and Ketorolac (anti-inflammatory).[1][13] Its presence is often associated with favorable metabolic stability and the ability to engage in crucial hydrogen bonding and π-stacking interactions with biological targets.[14]

3-(1H-Pyrrol-1-yl)propanenitrile serves as a key building block for introducing this valuable pharmacophore into larger, more complex molecules.[12] The three-atom linker provides optimal spacing to position the pyrrole ring within a binding pocket, while the nitrile group acts as a gateway to other functionalities, enabling extensive Structure-Activity Relationship (SAR) studies. This makes it a compound of high interest for developing novel therapeutics in areas such as oncology, infectious diseases, and neurology.[13][15]

Conclusion

3-(1H-Pyrrol-1-yl)propanenitrile is a molecule whose structure and bonding characteristics are well-defined and readily verifiable through standard analytical techniques. The aromatic, electron-rich pyrrole ring provides a stable core with significant biological relevance, while the propanenitrile side chain offers both conformational flexibility and a versatile point for synthetic elaboration. This combination of features establishes it as a powerful and strategic intermediate for researchers and scientists aiming to design the next generation of pharmaceuticals and advanced materials.

References

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

-

Bioactive pyrrole-based compounds with target selectivity. PubMed Central (PMC). [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed Central (PMC). [Link]

-

The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

-

3-(Pyrrol-1-yl)propiononitrile. SIELC Technologies. [Link]

-

IR spectrum: Nitriles. Química Organica.org. [Link]

-

3-(1H-PYRROL-1-YL)PROPANENITRILE | CAS 43036-06-2. Matrix Fine Chemicals. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. [Link]

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Pyrrole. NIST WebBook. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

PYRROLE. Ataman Kimya. [Link]

-

3-(1H-Imidazol-1-yl)propanenitrile. PubMed Central (PMC). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scitechnol.com [scitechnol.com]

- 3. 3-(Pyrrol-1-yl)propiononitrile | SIELC Technologies [sielc.com]

- 4. 3-(1H-PYRROL-1-YL)PROPANENITRILE | CAS 43036-06-2 [matrix-fine-chemicals.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 7. fiveable.me [fiveable.me]

- 8. Pyrrole(109-97-7) 13C NMR [m.chemicalbook.com]

- 9. Pyrrole [webbook.nist.gov]

- 10. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-(1H-PYRAZOL-1-YL)PROPANENITRILE | 88393-88-8 [chemicalbook.com]

- 12. Buy 3-(1H-Pyrrol-1-yl)propanenitrile | 43036-06-2 [smolecule.com]

- 13. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

Physical and chemical properties of cyanoethylated pyrroles

An In-Depth Technical Guide to the Physical and Chemical Properties of Cyanoethylated Pyrroles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyanoethylated pyrroles represent a versatile class of heterocyclic compounds characterized by the presence of a pyrrole ring functionalized with a cyanoethyl group (-CH₂CH₂CN). This structural motif, most commonly featuring N-substitution, serves as a crucial building block in medicinal chemistry and materials science. The presence of both an aromatic, electron-rich pyrrole core and a reactive, electron-withdrawing nitrile functionality imparts a unique combination of physical and chemical properties. This guide provides a comprehensive exploration of the synthesis, physical characteristics, spectroscopic signatures, and chemical reactivity of cyanoethylated pyrroles. We delve into the causality behind their reaction mechanisms, provide field-proven experimental protocols, and highlight their applications as synthetic intermediates, therapeutic scaffolds, and functional materials.

Introduction to Cyanoethylated Pyrroles

Pyrrole is a five-membered aromatic heterocycle that forms the core of numerous biologically critical molecules, including heme and chlorophyll.[1][2] Its functionalization is a cornerstone of synthetic chemistry. Cyanoethylation, the addition of a cyanoethyl group, significantly modifies the parent pyrrole's properties. The most common isomer is 1-(2-Cyanoethyl)pyrrole (also known as N-(2-Cyanoethyl)pyrrole), where the substituent is attached to the nitrogen atom.[3]

The dual nature of this molecule is key to its utility:

-

The Pyrrole Ring: An electron-rich aromatic system, it is predisposed to electrophilic substitution, although this reactivity is modulated by the N-substituent.[1][4]

-

The Cyanoethyl Group: This group introduces polarity and contains a versatile nitrile functional group that can be transformed into amines, carboxylic acids, or other functionalities.[5] It also acts as a removable protecting group in certain synthetic strategies, notably in oligonucleotide synthesis.[6]

This unique combination makes cyanoethylated pyrroles valuable intermediates for synthesizing more complex molecules, including substituted indoles and pyridines, and for developing novel therapeutic agents and functional polymers.[7][8][9]

Synthesis of Cyanoethylated Pyrroles

Primary Synthesis: N-Cyanoethylation via Michael Addition

The most direct and common method for synthesizing 1-(2-Cyanoethyl)pyrrole is the base-catalyzed Michael addition of pyrrole to acrylonitrile.[6][10]

Mechanism: The reaction proceeds via a nucleophilic attack of the deprotonated pyrrole anion (pyrrolide) on the electron-deficient β-carbon of acrylonitrile. The nitrile group is a powerful electron-withdrawing group, rendering the β-carbon electrophilic and susceptible to attack.[10] The reaction is typically catalyzed by a strong base, which deprotonates the pyrrole's N-H group.[10][11]

Caption: Mechanism of base-catalyzed N-cyanoethylation of pyrrole.

Experimental Protocol: Synthesis of 1-(2-Cyanoethyl)pyrrole [12]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrole and a catalytic amount of a strong base (e.g., potassium hydroxide or KF/alumina).

-

Reagent Addition: Slowly add acrylonitrile to the flask. The reaction is often exothermic and may require cooling to manage the temperature and prevent polymerization of the acrylonitrile.[11] An inert solvent can be used if necessary.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Workup: Neutralize the catalyst with a dilute acid. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure 1-(2-Cyanoethyl)pyrrole as a liquid.[13]

Alternative Synthetic Routes

While Michael addition is prevalent for N-substitution, pyrroles bearing cyano or cyanoethyl groups on the carbon skeleton are often synthesized through multi-component or cycloaddition reactions. These methods build the pyrrole ring from acyclic precursors.

-

[3+2] Cycloaddition: This powerful strategy involves the reaction of an N-ylide with an acetylenic dipolarophile to form the pyrrole ring.[14] For instance, a benzimidazolium ylide can react with an alkyne to generate a highly substituted pyrrole containing a cyano group.[14]

-

Multi-component Reactions: Functionalized 2-amino-3-cyano pyrroles can be constructed in a one-pot reaction involving terminal alkynes, sulfonyl azides, and phenacylmalononitriles, often catalyzed by copper.[15][16]

Physical and Spectroscopic Properties

The physical properties of cyanoethylated pyrroles are dictated by the pyrrole core and the polar cyanoethyl side chain.

Physical Data

The data below pertains primarily to the parent 1-(2-Cyanoethyl)pyrrole, a colorless to pale yellow liquid at room temperature.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂ | [3] |

| Molecular Weight | 120.15 g/mol | [3][17] |

| Appearance | Liquid | |

| Boiling Point | 132-133 °C at 10 mmHg | [13] |

| Density | 1.048 g/mL at 25 °C | [13] |

| Refractive Index (n²⁰/D) | 1.510 | [13] |

| logP (Octanol/Water) | 1.402 (calculated) | [17] |

Thermal Stability

Cyanoethylated pyrroles generally exhibit good thermal stability. Studies on various pyrrole derivatives show decomposition temperatures well above 200 °C, making them suitable for processes requiring elevated temperatures. For example, novel blue pyrrole colorants designed for image sensors showed decomposition temperatures above 279 °C, significantly higher than commercial standards.[18] Similarly, certain pyrrole esters have been shown to be stable up to high temperatures, a desirable property for applications in food and fragrance chemistry.[19][20][21]

Spectroscopic Characterization

Spectroscopy is essential for confirming the structure of cyanoethylated pyrroles.

| Technique | Characteristic Signature | Explanation | Source |

| IR Spectroscopy | Strong, sharp peak at ~2250 cm⁻¹ | Corresponds to the C≡N (nitrile) stretching vibration. This is a definitive peak for the cyano group. | [12][22] |

| ¹H NMR | Two triplets for -CH₂CH₂CN at ~2.7 ppm (α-CH₂) & ~4.5 ppm (β-CH₂) | The protons on the ethyl chain appear as two distinct triplets due to coupling with each other. The β-protons (adjacent to N) are further downfield. Pyrrole ring protons appear between 6.0-7.0 ppm. | [12] |

| ¹³C NMR | Nitrile carbon (C≡N) at ~117 ppm ; Ethyl carbons at ~20 ppm (α-C) & ~43 ppm (β-C) | The nitrile carbon is characteristic. The chemical shifts of the pyrrole ring carbons are also observed, typically between 110-125 ppm. | [12] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 120 | Electron ionization mass spectrometry shows a clear molecular ion peak corresponding to the molecular weight of 1-(2-Cyanoethyl)pyrrole. | [23] |

Chemical Reactivity and Transformations

The reactivity of cyanoethylated pyrroles is a composite of the pyrrole ring's aromatic chemistry and the functional group chemistry of the cyanoethyl substituent.

Reactivity of the Pyrrole Ring

Unsubstituted pyrrole is an electron-rich heterocycle that readily undergoes electrophilic substitution, primarily at the C2 position.[1][4] The N-cyanoethyl group is electron-withdrawing, which slightly deactivates the ring towards electrophilic attack compared to N-alkylpyrroles. However, the ring remains sufficiently nucleophilic to participate in various transformations.

Reactions of the Cyanoethyl Group

The cyanoethyl group is a versatile synthetic handle that can be readily transformed.

A. Reduction of the Nitrile to an Amine

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LAH), providing access to N-(3-aminopropyl)pyrroles. These products are valuable building blocks for preparing polyamides or other functionalized materials.[5]

Experimental Protocol: Reduction of 1-(2-Cyanoethyl)pyrrole [5]

-

Setup: In a dry, inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LAH) in a dry ether solvent (e.g., THF or diethyl ether) in a flask cooled in an ice bath.

-

Reagent Addition: Slowly add a solution of 1-(2-Cyanoethyl)pyrrole in the same dry solvent to the LAH suspension.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the sequential addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water (Fieser workup).

-

Purification: Filter the resulting solids and wash them with ether. Dry the combined organic filtrates and concentrate to yield N-(3-aminopropyl)pyrrole.

B. De-cyanoethylation: A Protecting Group Strategy

The cyanoethyl group can serve as a protecting group for the pyrrole nitrogen. It is stable to many reaction conditions but can be cleanly removed by treatment with a strong base.[6] This deprotection proceeds via an E2 elimination mechanism. This strategy is widely employed in automated oligonucleotide synthesis to protect nucleobase heterocycles.[6]

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. api.pageplace.de [api.pageplace.de]

- 3. N-(2-Cyanoethyl)-pyrrole [webbook.nist.gov]

- 4. Properties and Reactions of Pyrrole_Chemicalbook [chemicalbook.com]

- 5. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 9. digital.csic.es [digital.csic.es]

- 10. asianpubs.org [asianpubs.org]

- 11. organicreactions.org [organicreactions.org]

- 12. mdpi.com [mdpi.com]

- 13. scientificlabs.ie [scientificlabs.ie]

- 14. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. chemeo.com [chemeo.com]

- 18. mdpi.com [mdpi.com]

- 19. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. N-(2-Cyanoethyl)-pyrrole [webbook.nist.gov]

The Strategic Role of the Pyrrole Scaffold in Modern Drug Discovery: A Technical Guide Focused on 3-(1H-Pyrrol-1-yl)propanenitrile and its Analogs

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of the applications of the 3-(1H-pyrrol-1-yl)propanenitrile scaffold and its analogs in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel therapeutic agents. This document will explore the synthetic versatility of the pyrrole core, its significance as a privileged structure in drug design, and a case study on the successful development of a pyrrole-based drug, Vonoprazan.

Introduction: The Pyrrole Moiety as a Cornerstone in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of biologically active compounds. Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a "privileged scaffold" in drug discovery. The unique electronic properties of the pyrrole ring, coupled with its ability to serve as a versatile synthetic handle, allow for the facile generation of diverse chemical libraries with a wide spectrum of pharmacological activities.